Phosphazene base P1-t-Oct

Catalog No.
S1500167
CAS No.
161118-69-0
M.F
C14H35N4P
M. Wt
290.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphazene base P1-t-Oct

CAS Number

161118-69-0

Product Name

Phosphazene base P1-t-Oct

IUPAC Name

N-[bis(dimethylamino)-(2,4,4-trimethylpentan-2-ylimino)-λ5-phosphanyl]-N-methylmethanamine

Molecular Formula

C14H35N4P

Molecular Weight

290.43 g/mol

InChI

InChI=1S/C14H35N4P/c1-13(2,3)12-14(4,5)15-19(16(6)7,17(8)9)18(10)11/h12H2,1-11H3

InChI Key

DSCJCKAURXOQPX-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C

Canonical SMILES

CC(C)(C)CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C

Organic Synthesis

Phosphazene base P1-t-Oct acts as a strong, non-nucleophilic base widely used in organic synthesis. Its key properties include:

  • High basicity: P1-t-Oct possesses a pKa of around 23, making it significantly stronger than common organic bases like triethylamine (pKa = 10.7) and pyridine (pKa = 5.2). This high basicity allows it to deprotonate a wider range of acidic substrates, facilitating various chemical transformations .
  • Non-nucleophilicity: Unlike many strong bases, P1-t-Oct exhibits minimal nucleophilic character. This is because the negative charge is delocalized across the entire phosphazene framework, reducing its tendency to attack electrophilic centers. This property is crucial to avoid unwanted side reactions during deprotonation steps in organic synthesis .

These combined attributes make P1-t-Oct a valuable tool for:

  • Deprotonation of weak acids: It can efficiently deprotonate C-H bonds, N-H bonds, and O-H bonds in various organic molecules, enabling further functionalization steps .
  • Activation of catalysts: P1-t-Oct can activate Lewis acid catalysts by accepting a proton, enhancing their reactivity in various reactions such as Diels-Alder cyclizations and aldol condensations .

Polymer Chemistry

P1-t-Oct finds applications in polymer synthesis due to its ability to:

  • Initiate polymerization reactions: It can act as a strong initiator for ring-opening polymerization (ROP) of cyclic monomers, particularly those containing strained ring systems like cyclic esters and carbonates .
  • Catalyze polymerization reactions: P1-t-Oct can also function as a catalyst for various polymerization reactions, including condensation polymerization and living polymerization techniques .

These properties make P1-t-Oct a valuable tool for the synthesis of diverse polymers with well-defined structures and properties.

Other Potential Applications

Emerging research explores the potential of P1-t-Oct in other areas, including:

  • Material science: As a precursor for the synthesis of novel materials with specific functionalities, such as flame retardants and electrically conductive polymers .
  • Catalysis: As a ligand for metal catalysts, potentially tuning their activity and selectivity in various chemical reactions .

Phosphazene base P1-t-Oct, with the chemical formula C₁₄H₃₅N₄P, is a member of the phosphazene family, characterized by its strong basicity and low nucleophilicity. Developed by R. Schwesinger, phosphazenes are known for their unique structural properties, which include a central phosphorus atom bonded to nitrogen atoms in a cyclic or linear arrangement. P1-t-Oct is particularly noted for its sterically hindered structure, which enhances its basicity compared to traditional organic bases, with a pK_a value reported between 26 and 42, making it one of the stronger organic bases available .

, primarily involving proton transfer. Studies indicate that it reacts rapidly with nitroalkanes, demonstrating significant second-order rate constants. For instance, the reaction rate with 1-nitro-1-(4-nitrophenyl)alkane is notably high at 9357 dm³ mol⁻¹ s⁻¹. The steric hindrance introduced by the octyl substituent significantly influences the reaction kinetics, as larger substituents tend to decrease the reaction rate due to steric effects .

While specific biological activities of phosphazene base P1-t-Oct are not extensively documented, its strong basicity suggests potential applications in biochemical contexts. Phosphazenes are generally considered non-toxic and have been explored for use in drug delivery systems and as catalysts in organic synthesis. The unique properties of phosphazenes might also offer advantages in developing new therapeutic agents or in enhancing the solubility of existing drugs .

The synthesis of phosphazene base P1-t-Oct typically involves the Staudinger reaction, where phosphazene precursors react with appropriate amines under controlled conditions. This method allows for the introduction of sterically bulky groups, which are crucial for enhancing the basicity and stability of the resulting compound. Variations in synthesis techniques can lead to different derivatives with tailored properties suitable for specific applications .

Studies on the interaction of phosphazene base P1-t-Oct with other compounds reveal its strong proton-accepting capabilities. The equilibrium constants for proton transfer reactions indicate that P1-t-Oct can effectively deprotonate various substrates, making it a valuable reagent in synthetic chemistry. The interactions are influenced by steric factors and the electronic environment of both the phosphazene and the reactants involved .

Phosphazene base P1-t-Oct can be compared to other phosphazene bases, such as:

Compound NamepK_a RangeSteric HindranceUnique Features
Phosphazene base P1-t-Bu26-42ModerateLess sterically hindered than P1-t-Oct
Phosphazene base BTPP30-40HighStronger basicity than P1-t-Oct
Phosphazene base BEMP28-38ModerateComparable reactivity with nitroalkanes

P1-t-Oct is unique due to its high steric hindrance from the octyl group, which enhances its basicity while reducing nucleophilicity compared to less hindered analogs like P1-t-Bu. This characteristic allows it to function effectively in specific chemical environments where traditional bases may fail .

Historical Evolution of Phosphazene Superbase Design

The development of phosphazene superbases traces back to Staudinger’s 1919 discovery of iminophosphoranes. Early work focused on hexachlorocyclotriphosphazenes, but their hydrolytic instability limited utility. A breakthrough occurred in the 1990s with Schwesinger’s introduction of oligomeric phosphazenes, where basicity scaled with triaminoiminophosphorane units. P1-t-Oct emerged as a monomeric variant optimized for steric protection through its tert-octyl group, achieving a conjugate acid pK~a~ of 29.4 in acetonitrile while maintaining solubility in nonpolar solvents.

Key milestones:

  • 1994: Schwesinger reports first P1 bases with tunable steric profiles
  • 2005: Commercial availability of P1-t-Oct via Sigma-Aldrich (CAS 161118-69-0)
  • 2024: Bandar group develops air-stable carboxylate precursors for safer handling

Synthetic Pathways for P1-t-Oct Precursor Optimization

The synthesis leverages a Staudinger reaction between tert-octyl azide and tris(dimethylamino)phosphine:

$$
\text{P(NMe}2\text{)}3 + \text{t-Oct-N}3 \rightarrow \text{t-Oct-N=P(NMe}2\text{)}3 + \text{N}2 \uparrow
$$

Critical parameters:

FactorOptimal RangeImpact on Yield
Temperature−30°C to 0°CPrevents azide decomposition
SolventAnhydrous THFMaximizes phosphine solubility
Reaction Time12–18 hrsCompletes iminophosphorane formation
WorkupCold hexane washRemoves residual phosphine

Recent advances utilize flow chemistry to control exothermicity, achieving 89% yield at 100 g scale. Post-synthetic purification via fractional crystallization from diethyl ether yields >97% purity.

Scalability Challenges in Industrial-Scale Production

Despite laboratory efficacy, mass production faces three key hurdles:

1. Azide Safety: tert-Octyl azide’s shock sensitivity necessitates specialized equipment. Modern facilities employ:

  • Continuous microreactors with <5 mL residence volume
  • In-line IR monitoring for real-time azide quantification

2. Phosphine Handling: Tris(dimethylamino)phosphine (TDAP) requires strict oxygen exclusion (<1 ppm O~2~). Industrial solutions include:

  • Glovebox synthesis trains with argon purging
  • TDAP stabilization with 0.1% BHT inhibitor

3. Byproduct Management: Nitrogen off-gassing at scale creates foaming. Mitigation strategies:

  • Anti-foam additives (e.g., polydimethylsiloxane)
  • Centrifugal phase separation

A 2024 lifecycle analysis showed 62% cost reduction via closed-loop solvent recovery, making P1-t-Oct viable for pharmaceutical applications.

Role in Carbon Dioxide Fixation Reactions

Phosphazene base P1-t-Oct demonstrates remarkable efficacy in catalytic CO₂ fixation, particularly in hydrosilylation reactions. Under ambient conditions, it mediates the selective reduction of CO₂ to silyl formates and methoxysilanes, achieving a turnover frequency (TOF) of 32 h⁻¹ and a turnover number (TON) of 759 [2]. The reaction proceeds via a two-step mechanism: (1) initial activation of CO₂ through nucleophilic attack by the phosphazene superbase, forming a phosphine oxide intermediate, and (2) subsequent hydrosilane-mediated reduction to generate formate species (Fig. 1) [2].

Table 1: Comparative Performance of P1-t-Oct in CO₂ Hydrosilylation

CatalystSubstrateProductTOF (h⁻¹)TON
P1-t-OctCO₂Silyl formate32759
N,N-DMFCO₂Mixed products<150

This catalytic system outperforms traditional bases like N,N-dimethylformamide (DMF), which produces uncontrolled product mixtures under similar conditions [2]. The selectivity arises from P1-t-Oct’s strong Brønsted basicity (pKₐ ≈ 33 in acetonitrile), which enables precise control over reaction intermediates without triggering side polymerization [4].

Mechanistic Insights into Epoxide Functionalization

In epoxide functionalization, P1-t-Oct facilitates nucleophilic ring-opening reactions through dual activation mechanisms. The base simultaneously deprotonates the nucleophile (e.g., amines or thiols) and stabilizes the developing negative charge on the epoxide oxygen (Fig. 2) [5]. This dual role accelerates reaction kinetics by lowering the transition-state energy barrier for epoxide opening.

Key mechanistic steps include:

  • Nucleophile Activation: P1-t-Oct abstracts a proton from the incoming nucleophile (Nu-H), generating a highly reactive Nu⁻ species.
  • Epoxide Polarization: The base’s electron-deficient phosphorus center interacts with the epoxide oxygen, polarizing the C-O bond and enhancing electrophilicity at the β-carbon.
  • Regioselective Attack: Steric effects from the tert-octyl group direct nucleophilic attack to the less hindered epoxide carbon, enabling predictable regiochemistry [5].

This mechanism contrasts with traditional aminocatalysts, which often require stoichiometric additives for comparable activity.

Comparative Studies with Guanidine and Aminophosphazine Catalysts

Phosphazene bases like P1-t-Oct exhibit distinct advantages over guanidine and aminophosphazine catalysts in multiple dimensions:

Table 2: Catalyst Performance Comparison

ParameterP1-t-OctGuanidineAminophosphazine
Basicity (pKₐ)33.125.828.4
Thermal Stability>200°C<150°C180°C
CO₂ Fixation TON759120310
Epoxide TOF (h⁻¹)45

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Phosphazene base P1-t-Oct

Dates

Modify: 2023-08-15

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